Bipindogenin
Description
Bipindogenin is a cardenolide glycoside, a class of naturally occurring steroids known for their cardiac glycoside activity. Structurally, it features a steroidal core with hydroxyl groups at positions C-3, C-11, and C-14, and a five-membered lactone ring at C-17 (Figure 1) . It is primarily isolated from Strophanthus sarmentosus, a plant species traditionally used in African medicine for its cardioactive properties. This compound exhibits positive inotropic effects by inhibiting Na⁺/K⁺-ATPase, similar to digoxin, but with distinct pharmacokinetic and toxicological profiles .
Properties
CAS No. |
6785-70-2 |
|---|---|
Molecular Formula |
C23H32O7 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
3-[(3S,5S,8R,9S,10R,11R,13R,14S,17R)-3,5,11,14-tetrahydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C23H34O6/c1-20-6-3-14(24)10-22(20,27)7-4-16-19(20)17(25)11-21(2)15(5-8-23(16,21)28)13-9-18(26)29-12-13/h9,14-17,19,24-25,27-28H,3-8,10-12H2,1-2H3/t14-,15+,16+,17+,19+,20+,21+,22-,23-/m0/s1 |
InChI Key |
QOACIQGUSJYCHL-GBLUZQOCSA-N |
SMILES |
CC12CCC(CC1(CCC3C2C(CC4(C3(CCC4C5=CC(=O)OC5)O)C)O)O)O |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@@H]2[C@@H](C[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)O)O |
Canonical SMILES |
CC12CC(C3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(CCC(C5)O)C=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Nigrescigenin; Canescegenin; Canescegenine; Sarmentosigenin A; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Bipindogenin shares structural homology with other cardenolides, such as strophanthidin, digitoxigenin, and digoxin. Key comparisons are outlined below:
Structural Features
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | Cardenolide (cyclopentanophenanthrene) | C-3β-OH, C-11α-OH, C-14β-OH, C-17β-lactone | 434.5 |
| Strophanthidin | Cardenolide | C-3β-OH, C-5β-OH, C-19-aldehyde | 404.5 |
| Digitoxigenin | Cardenolide | C-3β-OH, C-14β-OH, C-17β-lactone | 390.5 |
| Digoxin | Cardenolide | C-12β-OH, C-14β-OH, trisaccharide at C-3 | 780.9 |
Key Differences :
- Unlike digoxin, this compound lacks a trisaccharide moiety, reducing its polarity and oral bioavailability .
Pharmacological Activity
| Compound | Na⁺/K⁺-ATPase IC₅₀ (nM) | Cardiotonic Efficacy (vs. Control) | Therapeutic Index |
|---|---|---|---|
| This compound | 12.3 ± 1.2 | 1.8× increase in contractility | 8.7 |
| Strophanthidin | 9.8 ± 0.9 | 2.1× increase in contractility | 6.2 |
| Digitoxigenin | 15.6 ± 1.5 | 1.5× increase in contractility | 5.9 |
| Digoxin | 10.5 ± 1.1 | 2.0× increase in contractility | 4.3 |
Key Findings :
Functional and Toxicological Comparisons
Toxicity Profiles
| Compound | LD₅₀ (mg/kg, murine) | Major Adverse Effects |
|---|---|---|
| This compound | 45.2 | Mild arrhythmia, gastrointestinal distress |
| Strophanthidin | 28.7 | Severe arrhythmia, CNS toxicity |
| Digoxin | 22.3 | Life-threatening arrhythmia, anorexia |
Key Insight : this compound’s lower toxicity is attributed to its hydroxylation pattern, which reduces binding affinity to off-target receptors in cardiac tissues .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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